

Synthesis and characterization of 2-Bromo-4-hydroxybenzotrile

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzotrile

Cat. No.: B1282162

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-hydroxybenzotrile

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **2-Bromo-4-hydroxybenzotrile** (CAS No: 82380-17-4), a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol, explains the rationale behind methodological choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven approach to this valuable compound.

Introduction and Significance

2-Bromo-4-hydroxybenzotrile is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a bromine group on a benzene ring.[1] Its molecular formula is C₇H₄BrNO, and its molecular weight is 198.02 g/mol .[1] The unique arrangement of these functional groups makes it a versatile building block in organic synthesis. The hydroxyl group can be alkylated or esterified, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. These properties make it a valuable precursor in the development of novel pharmaceutical agents and advanced materials.[2]

Property	Value	Source
CAS Number	82380-17-4	[1][3]
Molecular Formula	C7H4BrNO	[1][4]
Molecular Weight	198.02 g/mol	[1][4]
IUPAC Name	2-bromo-4-hydroxybenzotrile	[1]
Appearance	White solid	[4]
Storage	Sealed in a dry, room temperature environment	

Synthetic Methodologies: A Strategic Overview

The synthesis of **2-Bromo-4-hydroxybenzotrile** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. We will focus on the most direct and well-documented method: the demethylation of a methoxy precursor.

Primary Synthetic Route: Demethylation of 2-Bromo-4-methoxybenzotrile

A highly effective and commonly cited method involves the cleavage of the methyl ether in 2-bromo-4-methoxybenzotrile.[4] This reaction is a cornerstone of synthetic organic chemistry for deprotecting phenolic hydroxyl groups.

Causality Behind Experimental Choices:

- **Lewis Acid Catalyst:** Boron tribromide (BBr_3) is the reagent of choice for this transformation. It is a powerful Lewis acid that coordinates strongly with the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group. Other demethylating agents like HBr or AlCl_3 could be used, but BBr_3 is often preferred for its high efficiency and relatively mild reaction conditions for aryl methyl ethers.
- **Solvent Selection:** Dichloromethane (DCM) is an ideal solvent as it is inert to BBr_3 and effectively solubilizes the starting material.[4]

- **Temperature Control:** The reaction is typically heated to drive it to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent side reactions or degradation.
- **Workup and Purification:** The workup procedure is designed to quench the excess BBr_3 , neutralize the reaction mixture, and isolate the product. Quenching with methanol is an effective way to safely decompose the reactive boron species.[4] Subsequent extraction isolates the organic product, and silica gel chromatography ensures the removal of any unreacted starting material or byproducts, yielding a high-purity final compound.[4]

Caption: Figure 1: Reaction scheme for the synthesis of **2-Bromo-4-hydroxybenzotrile**.

Alternative Synthetic Strategies

While demethylation is preferred, other classical reactions could be adapted for this synthesis, demonstrating the breadth of available synthetic tools.

- **Electrophilic Bromination of 4-Hydroxybenzotrile:** Direct bromination of 4-hydroxybenzotrile is a feasible route. However, controlling regioselectivity can be challenging. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions. Achieving mono-bromination at the desired C2 position requires careful control of stoichiometry and reaction conditions to avoid the formation of the dibrominated product, 3,5-dibromo-4-hydroxybenzotrile.[5]
- **The Sandmeyer Reaction:** A multi-step but powerful alternative could involve the Sandmeyer reaction, a classic method for introducing a nitrile group.[6][7][8] This hypothetical route would start from 2-bromo-4-aminophenol. The amino group would first be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[8] This method offers excellent regiochemical control.

Detailed Experimental Protocol

This protocol is based on the demethylation of 2-bromo-4-methoxybenzotrile.[4]

Materials and Equipment:

- 2-bromo-4-methoxybenzotrile

- Boron tribromide (BBr_3), 1M solution in Dichloromethane (DCM)
- Dichloromethane (DCM), anhydrous
- Methanol
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in anhydrous DCM (15 mL).
- **Reagent Addition:** Slowly add BBr_3 solution (1 M in DCM, 14.2 mL, 14.2 mmol) to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to 50°C and maintain for 12-16 hours (overnight). Monitor the reaction progress using TLC (eluent: Petroleum Ether/EtOAc = 5:1).
- **Quenching:** After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly quench the reaction by adding methanol.

- Extraction: Pour the quenched mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
- Washing: Combine the organic extracts and wash sequentially with deionized water (200 mL) and brine (200 mL).
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to afford **2-Bromo-4-hydroxybenzotrile** as a white solid (yield: ~75%).^[4]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.

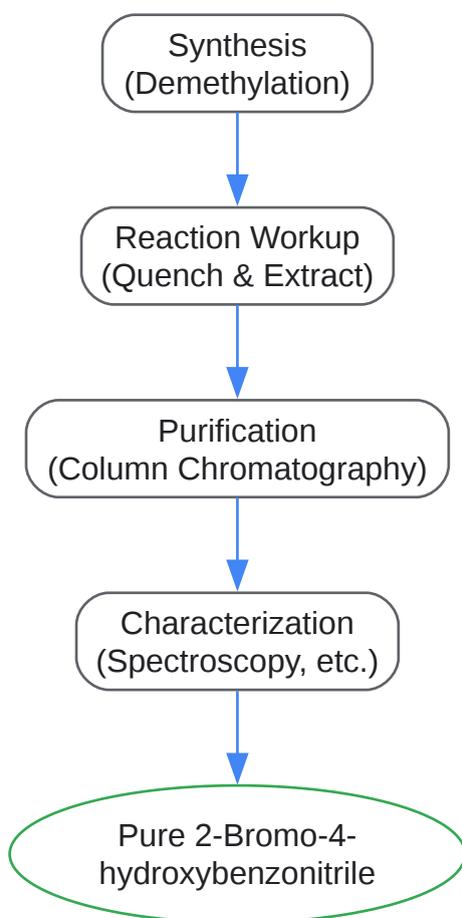


Figure 2: General workflow from synthesis to characterization.

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Caption: Figure 2: General workflow from synthesis to characterization.

Spectroscopic Analysis

Technique	Expected Result	Interpretation
^1H NMR	Three aromatic protons with distinct chemical shifts and coupling patterns. A broad singlet for the hydroxyl proton.	Confirms the substitution pattern on the aromatic ring.
^{13}C NMR	Seven distinct carbon signals, including those for the nitrile, hydroxyl-bearing, and bromine-bearing carbons.	Verifies the carbon skeleton and the presence of all functional groups.
IR Spectroscopy	Broad peak $\sim 3200\text{-}3500\text{ cm}^{-1}$ (O-H stretch). Sharp peak $\sim 2230\text{ cm}^{-1}$ (C \equiv N stretch). Peaks $\sim 1500\text{-}1600\text{ cm}^{-1}$ (aromatic C=C stretch).	Confirms the presence of key hydroxyl and nitrile functional groups.
Mass Spec (LCMS)	$[\text{M}+\text{H}]^+$ at $m/z \approx 197.9/199.9$. [4]	Confirms the molecular weight and shows the characteristic isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$).

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A single sharp peak on an appropriate column (e.g., C18) indicates high purity.
- Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities typically broaden and depress the melting point.

Safety and Handling

2-Bromo-4-hydroxybenzotrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1][9]

Hazard Class	GHS Statement
Acute Toxicity	H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
Skin Irritation	H315: Causes skin irritation.[1]
Eye Irritation	H319: Causes serious eye irritation.[1]
Respiratory Irritation	H335: May cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
- Handling: Avoid dust formation and inhalation.[9] Do not eat, drink, or smoke when using this product.
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
 - Skin Contact: Immediately wash off with soap and plenty of water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of **2-Bromo-4-hydroxybenzotrile**. The demethylation of its methoxy precursor provides a high-yielding and straightforward route to this important chemical intermediate. The described characterization methods form a self-validating system, ensuring the production of high-purity material suitable for demanding applications in research and development. Adherence to the detailed safety protocols is essential for the safe handling of this compound.

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